Phosphonic acid, [1,2-ethanediylbis[nitrilobis(methylene)]]tetrakis-, pentasodium salt
説明
Phosphonic acid, [1,2-ethanediylbis[nitrilobis(methylene)]]tetrakis-, pentasodium salt (hereafter referred to as EDTMP-Na5), is a polyphosphonic acid derivative with a central ethylenediamine backbone linked to four methylenephosphonate groups. It is widely used as a corrosion inhibitor, scale inhibitor, and metal ion chelator in industrial water treatment, textiles, and electronics .
- Chemical Formula: C₆H₁₂N₂O₁₂P₄Na₅ (molecular weight: 612.13 g/mol) .
- CAS Numbers: Conflicting CAS registrations exist across sources (e.g., 7651-99-2 in Safety Data Sheets vs. 22036-77-7 in regulatory documents ), likely due to variations in salt stoichiometry or nomenclature practices.
- Key Properties: High thermal stability, strong chelation of divalent metal ions (e.g., Ca²⁺, Mg²⁺), and compatibility with alkaline environments .
特性
IUPAC Name |
pentasodium;[2-[bis[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl-(phosphonatomethyl)amino]methyl-hydroxyphosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H20N2O12P4.5Na/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;/q;5*+1/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTMDBQLCWRDCK-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CP(=O)(O)[O-])CP(=O)([O-])[O-])N(CP(=O)(O)[O-])CP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N2Na5O12P4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1429-50-1 (Parent) | |
| Record name | Lexidronam pentasodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007651992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4064763 | |
| Record name | Pentasodium trihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphonic acid, P,P',P'',P'''-[1,2-ethanediylbis[nitrilobis(methylene)]]tetrakis-, sodium salt (1:5) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
7651-99-2 | |
| Record name | Lexidronam pentasodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007651992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, P,P',P'',P'''-[1,2-ethanediylbis[nitrilobis(methylene)]]tetrakis-, sodium salt (1:5) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentasodium trihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentasodium trihydrogen [ethane-1,2-diylbis[nitrilobis(methylene)]]tetrakisphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEXIDRONAM PENTASODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZYX2V82AD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
作用機序
Target of Action
Lexidronam pentasodium salt, also known as Samarium (153Sm) lexidronam, is a chelated complex of a samarium isotope and EDTMP . The primary targets of this compound are areas with high bone turnover, such as sites of metastases . These are the regions where the bone has been invaded with metastatic tumor .
Mode of Action
The compound works by targeting the sites of new bone formation, concentrating in regions of the bone that have been invaded with metastatic tumor . It goes to the source of cancer bone pain and irradiates the osteoblastic tumor sites, resulting in relief of pain . The onset of pain relief was experienced as early as one week in the majority of patients .
Biochemical Pathways
It is known that the compound concentrates in areas with high bone turnover, such as sites of metastases . This suggests that it may affect pathways related to bone metabolism and tumor growth.
Pharmacokinetics
It is known that the compound is a radiopharmaceutical, which means it is a radioactive agent that may be used to diagnose some diseases by studying the function of the body’s organs or to treat certain diseases .
Result of Action
The primary result of the action of Lexidronam pentasodium salt is the relief of bone pain that may occur with certain kinds of cancer . The radioactive samarium is taken up in the bone cancer area and gives off radiation that helps provide relief of pain .
Action Environment
The action of Lexidronam pentasodium salt is influenced by the environment within the body. For instance, the compound concentrates in areas with high bone turnover, suggesting that the rate of bone metabolism may influence its efficacy . Additionally, the compound is a radiopharmaceutical, which means its stability and efficacy may be influenced by factors such as the patient’s overall health status and the presence of other medications .
生化学分析
Biochemical Properties
Lexidronam Pentasodium Salt is a radiopharmaceutical that plays a significant role in biochemical reactions. The radioactive samarium in Lexidronam Pentasodium Salt is taken up in the bone cancer area and gives off radiation that helps provide relief of pain.
Cellular Effects
Lexidronam Pentasodium Salt has profound effects on various types of cells and cellular processes. It is injected into a vein and distributed throughout the body, where it is preferentially absorbed in areas where cancer has invaded the bone. The radioisotope 153 Sm, with a half-life of 46.3 hours, decays by emitting beta particles (electrons), which kill the nearby cells.
Molecular Mechanism
The mechanism of action of Lexidronam Pentasodium Salt involves its distribution throughout the body after intravenous injection, where it is preferentially absorbed in areas where cancer has invaded the bone. The radioisotope 153 Sm, decays by emitting beta particles (electrons), which kill the nearby cells.
Temporal Effects in Laboratory Settings
The effects of Lexidronam Pentasodium Salt change over time in laboratory settings. Pain begins to improve in the first week for most people and the effects can last several months. Due to the short half-life of the radioisotope, the drug expires 56 hours after the noted calibration time.
Metabolic Pathways
The metabolic pathways that Lexidronam Pentasodium Salt is involved in are not explicitly detailed in the current literature. It is known that the compound is rapidly excreted via the urine.
Transport and Distribution
After intravenous injection, Lexidronam Pentasodium Salt is distributed throughout the body, where it is preferentially absorbed in areas where cancer has invaded the bone.
Subcellular Localization
The subcellular localization of Lexidronam Pentasodium Salt is not explicitly detailed in the current literature. Given its function and mechanism of action, it is likely that it localizes to areas of the bone where cancer has metastasized.
生物活性
Phosphonic acid, specifically the compound known as [1,2-ethanediylbis[nitrilobis(methylene)]]tetrakis-, pentasodium salt (commonly referred to as EDTMPA), has garnered attention for its diverse biological activities. This compound is part of a broader class of phosphonic acids that exhibit significant bioactive properties, particularly in medicinal chemistry and environmental applications.
Chemical Structure and Properties
EDTMPA is characterized by its complex structure, which includes multiple phosphonic acid groups that allow it to mimic phosphate functionalities. This structural resemblance is crucial as it enhances the compound's stability and bioactivity in biological systems. The compound's formula can be represented as:
The biological activity of EDTMPA is primarily attributed to its ability to inhibit various enzymes and biochemical pathways. The phosphonate group provides stability against enzymatic degradation, allowing for prolonged activity within biological systems. Notably, EDTMPA has been studied for its role in:
- Bone Targeting : The compound has a high affinity for bone tissue, making it useful in treating bone-related diseases such as osteoporosis. It acts by inhibiting bone resorption through the modulation of osteoclast activity.
- Antimicrobial Activity : EDTMPA exhibits antibacterial properties, particularly against Gram-positive bacteria. This has implications for its use in developing new antibiotics or enhancing the efficacy of existing ones.
- Antiviral Properties : Similar to other phosphonic acids, EDTMPA has been explored for its potential in antiviral therapies, especially against retroviruses.
In Vivo Studies
- Bone Resorption Inhibition : A study demonstrated that EDTMPA significantly reduced bone resorption markers in animal models. The administration of the compound resulted in a decrease in osteoclast number and activity, indicating its potential as a therapeutic agent for osteoporosis management.
- Toxicity Assessment : Toxicological evaluations have shown that EDTMPA is of low acute toxicity. In rats, the oral LD50 was determined to be approximately 7120 mg/kg, indicating a favorable safety profile for therapeutic applications .
In Vitro Studies
- Enzymatic Inhibition : Research indicated that EDTMPA effectively inhibited enzymes such as farnesyl pyrophosphate synthase and geranylgeranyl pyrophosphate synthase, which are critical in the biosynthesis of isoprenoids . This inhibition suggests potential applications in treating diseases related to abnormal isoprenoid metabolism.
- Antimicrobial Efficacy : In vitro assays revealed that EDTMPA exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its utility as an antimicrobial agent .
Comparative Analysis with Other Phosphonic Acids
The following table summarizes key biological activities and properties of EDTMPA compared to other phosphonic acids:
| Compound Name | Biological Activity | LD50 (mg/kg) | Target Applications |
|---|---|---|---|
| EDTMPA | Bone resorption inhibition | 7120 | Osteoporosis treatment |
| Tenofovir | Antiviral | 1000 | HIV treatment |
| Fosfomycin | Antibacterial | 2000 | Bacterial infections |
| Alendronate | Bone density improvement | 3000 | Osteoporosis |
科学的研究の応用
Water Treatment
EDTMPA is extensively used in water treatment processes due to its effective antiscaling and corrosion inhibition properties. It functions by chelating metal ions, which helps in preventing the formation of scale deposits in water systems.
- Antiscaling : The compound exhibits excellent scale inhibition capabilities at temperatures up to 200 °C. Its performance is reported to be 3–5 times better than that of traditional inorganic polyphosphates .
- Corrosion Inhibition : EDTMPA effectively reduces corrosion rates in industrial water systems. It is particularly useful in cooling water systems and boilers where metal surfaces are prone to corrosion .
Medicinal Applications
EDTMPA has notable applications in the medical field, particularly as a component in radiopharmaceuticals. One significant derivative is Samarium-153 lexidronam , which is utilized for targeted radiotherapy in treating bone pain associated with metastatic cancer.
- Mechanism of Action : The compound selectively binds to bone tissues, allowing for localized radiation therapy while minimizing exposure to surrounding healthy tissues .
Agricultural Uses
In agriculture, EDTMPA is employed as a chelating agent for micronutrients. Its ability to stabilize metal ions makes it valuable for enhancing nutrient availability in soil.
- Nutrient Delivery : The compound aids in the solubilization of essential nutrients like iron and manganese, promoting better plant growth and yield .
Case Study 1: Water Treatment Efficacy
A study conducted on the effectiveness of EDTMPA as a corrosion inhibitor demonstrated a significant reduction in corrosion rates within cooling systems compared to systems treated with conventional inhibitors. The results indicated a decrease of up to 70% in corrosion rates when using EDTMPA at optimal concentrations.
Case Study 2: Radiopharmaceutical Development
Research into the use of Samarium-153 lexidronam showed promising results in pain management for patients with bone metastases. Clinical trials revealed that patients receiving this treatment experienced substantial pain relief with minimal side effects compared to traditional therapies.
Comparative Data Table
| Application Area | Specific Use | Benefits |
|---|---|---|
| Water Treatment | Antiscaling and Corrosion Inhibition | Reduces scale formation; enhances equipment lifespan |
| Medicinal | Radiopharmaceuticals (e.g., Samarium-153) | Targeted therapy; localized treatment |
| Agriculture | Chelation of micronutrients | Improved nutrient availability; enhanced plant growth |
類似化合物との比較
EDTMP Potassium Salt (CAS 34274-30-1)
- Structure : Same ethylenediamine tetraphosphonate backbone but with potassium counterions.
- Applications : Similar to EDTMP-Na5 but preferred in formulations requiring potassium ions for compatibility (e.g., agricultural chemicals).
- Regulatory Status : Listed in multiple inventories (e.g., EINECS, TSCA) but lacks data on China’s IECSC .
- Advantages : Higher solubility in certain organic solvents compared to sodium salts.
Cyclohexane-Based Analog (CAS 102506-09-2)
- Structure : Cyclohexane ring replaces the ethylene backbone, altering steric and electronic properties.
- Formula : C₁₀H₂₆N₂O₁₂P₄·xNa .
- Applications : Used in pharmaceuticals and specialized chelation due to enhanced stability in acidic conditions.
- Performance : Reduced chelation efficiency for large metal ions due to steric hindrance from the cyclohexane group .
Hexanediylbis Variant (CAS 38820-59-6)
- Structure : Extended hexane chain between nitrogen atoms.
- Applications : Effective in high-temperature applications (e.g., oilfield scaling inhibition) due to longer alkyl chain improving thermal stability .
- Environmental Impact: Potentially lower biodegradability compared to EDTMP-Na5 .
Comparative Data Table
Performance and Stability Comparison
- Chelation Strength : EDTMP-Na5 exhibits superior binding to Ca²⁺ and Fe³⁺ compared to cyclohexane analogs due to its flexible ethylene backbone .
- Thermal Stability : Hexanediylbis variants outperform EDTMP-Na5 in high-temperature environments (>100°C) .
- pH Compatibility : EDTMP-K5 is more effective in neutral-to-alkaline conditions, while cyclohexane derivatives stabilize in acidic media .
準備方法
Chemical Synthesis Pathways
Core Skeleton Assembly
The molecular architecture of lexidronam pentasodium salt centers on an ethylenediamine backbone tethered to four methylenephosphonic acid groups. Synthesis begins with the condensation of ethylenediamine with formaldehyde and phosphorous acid under controlled acidic conditions. This Mannich-type reaction facilitates the sequential addition of phosphonomethyl moieties to the amine nitrogens.
The stoichiometric ratio of ethylenediamine to formaldehyde and phosphorous acid is critical. Excess formaldehyde ensures complete bis-alkylation of each amine group, while phosphorous acid provides the phosphonate precursors. Reaction temperatures are maintained at 60–80°C to balance reaction kinetics and byproduct formation. Intermediate products are monitored via 31P nuclear magnetic resonance (NMR) to confirm the progressive substitution pattern.
Sodium Salt Formation
Following the formation of the tetraphosphonic acid derivative, neutralization with sodium hydroxide yields the pentasodium salt. Titration studies indicate that five equivalents of NaOH are required to deprotonate the four phosphonic acid groups and the secondary amine proton. The reaction is conducted in aqueous medium at pH 10–12, followed by lyophilization to obtain the crystalline product.
Optimization Considerations:
- Precipitation Control : Gradual NaOH addition prevents localized hyperalkaline conditions that may degrade the phosphonate ligands.
- Chelation Stability : The presence of residual ethylenediamine necessitates rigorous washing to avoid competing complexation during sodium incorporation.
Purification and Isolation Techniques
Crystallization
Crude lexidronam pentasodium salt is purified via recrystallization from ethanol-water mixtures. The high polarity of the compound necessitates a solvent system with incremental ethanol gradients to achieve optimal crystal growth. X-ray diffraction analysis confirms the monoclinic crystal system (space group P21/c), with sodium ions coordinated to phosphonate oxygens and water molecules.
Chromatographic Methods
Industrial-scale production employs ion-exchange chromatography to remove trace metal contaminants. A strong cation-exchange resin (e.g., Dowex 50WX8) selectively binds divalent cations (e.g., Ca²⁺, Mg²⁺), which compete with samarium-153 during radiopharmaceutical formulation. Elution with ammonium hydroxide ensures high-purity product recovery.
Industrial-Scale Production
Reaction Vessel Design
Large-scale synthesis utilizes glass-lined reactors to prevent metal leaching. Temperature control (±2°C) is achieved through jacketed cooling systems, as exothermic reactions during phosphonomethylation can lead to thermal degradation.
Quality Control Metrics
| Parameter | Specification | Analytical Method |
|---|---|---|
| Purity (HPLC) | ≥99.5% | Reverse-phase C18 column |
| Sodium Content | 19.8–21.2% (w/w) | Atomic absorption spectroscopy |
| Residual Solvents | <50 ppm ethanol | Gas chromatography |
| Radiochemical Purity | ≥95% (post-labeling) | Instant thin-layer chromatography |
Data adapted from pharmacopeial standards.
Analytical Characterization
Spectroscopic Profiling
- 31P NMR : Distinct peaks at δ 12.3 ppm (central P-O-Na groups) and δ 9.8 ppm (peripheral phosphonates) confirm structural integrity.
- Mass Spectrometry : ESI-MS ([M–5Na+5H]⁻⁵) exhibits m/z 435.2, consistent with the molecular formula C6H15N2Na5O12P4.
Thermal Analysis
Differential scanning calorimetry reveals an endothermic peak at 215°C, corresponding to the loss of coordinated water molecules. The compound remains stable up to 300°C, ensuring compatibility with sterilization processes.
Applications in Pharmaceutical Formulations
The pentasodium salt’s high water solubility (>500 mg/mL at 25°C) enables formulation as a sterile injectable solution. Clinical batches are filtered through 0.22 μm membranes and stored under nitrogen to prevent oxidative degradation.
Q & A
Basic: What are the primary structural characterization methods for verifying the purity and coordination geometry of this pentasodium salt?
Answer:
The compound’s structure can be confirmed via:
- Nuclear Magnetic Resonance (NMR) : P NMR identifies phosphonic acid groups and their coordination states. Shifts between 10–25 ppm indicate free phosphonate groups, while metal-coordinated groups appear upfield .
- X-ray Crystallography : Resolves the spatial arrangement of the ethylenediamine backbone and phosphonic acid groups. For example, studies on similar phosphonates reveal octahedral coordination with metals like Cu or Ln .
- Elemental Analysis : Validates stoichiometry (e.g., NaCHNOP) and detects impurities .
Advanced: How can researchers optimize hydrothermal synthesis parameters to enhance crystallinity in metal-organic frameworks (MOFs) derived from this compound?
Answer:
Key parameters include:
Basic: What are the standard protocols for evaluating chelation efficacy of this compound in aqueous systems?
Answer:
- Titrimetric Analysis : Use EDTA competition assays at pH 7–10 to quantify binding constants (log K) for Ca/Mg. Higher log K (~12 for Ca) indicates superior scale inhibition .
- ICP-OES : Measures residual metal ion concentrations after chelation to assess efficiency .
- Isothermal Titration Calorimetry (ITC) : Provides thermodynamic data (ΔH, ΔS) for metal binding .
Advanced: How do proton conduction mechanisms in MOFs incorporating this compound differ from traditional sulfonated polymers?
Answer:
- MOF Mechanism : Proton hopping via hydrogen-bonded networks in phosphonate-rich channels, with conductivity up to 10 S/cm at 80°C .
- Sulfonated Polymers : Reliant on hydrophilic domains for water-mediated transport, prone to dehydration above 100°C .
- Key Advantage : MOFs retain conductivity under low humidity due to rigid, phosphonate-stabilized pathways .
Basic: What analytical techniques are recommended to detect degradation products of this compound in environmental samples?
Answer:
- LC-MS/MS : Identifies phosphonic acid derivatives (e.g., ethylenediamine fragments) with ppm-level sensitivity .
- Ion Chromatography : Quantifies inorganic phosphate (PO) from hydrolysis .
- H NMR : Tracks backbone degradation (e.g., ethylene group oxidation) .
Advanced: How can computational modeling resolve contradictions in reported stability constants for metal-phosphonate complexes?
Answer:
- DFT Calculations : Predict binding energies and preferred coordination sites (e.g., N vs. O donor atoms) .
- Molecular Dynamics : Simulates solvation effects, explaining discrepancies between aqueous and non-aqueous studies .
- Machine Learning : Trains models on existing log K datasets to predict unmeasured systems .
Basic: What are the methodological considerations for comparing this compound’s chelation performance with EDTA or NTA analogs?
Answer:
- pH Range : This phosphonate excels in acidic conditions (pH 2–5) due to proton-resistant P=O groups, unlike EDTA .
- Metal Selectivity : Prefers transition metals (Fe, Cu) over alkaline earth ions, making it suitable for industrial corrosion inhibition .
- Thermal Stability : Retains >90% efficacy at 150°C, outperforming NTA .
Advanced: What strategies mitigate structural heterogeneity in phosphonate-based catalysts synthesized via solvothermal routes?
Answer:
- Template-Assisted Synthesis : Use ionic liquids (e.g., [BMIM]Cl) to direct pore uniformity .
- Post-Synthetic Modification : Introduce functional groups (e.g., -NH) to stabilize active sites .
- In Situ XRD : Monitors crystallization kinetics to terminate reactions at optimal homogeneity .
Basic: How does the sodium counterion influence solubility and reactivity compared to potassium or ammonium salts?
Answer:
Advanced: What novel applications exist for this compound in biomedicine, and what methodological challenges persist?
Answer:
- Bone-Targeting Agents : DOTP analogs complex Y for pH-sensitive MRI contrast, but in vivo stability requires PEGylation .
- Antiviral Prodrugs : Phosphonate groups mimic phosphate esters, yet cellular uptake efficiency remains low (<5%) .
- Challenge : Balance hydrophilicity (for solubility) and lipophilicity (for membrane penetration) via prodrug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
